

2-(Bromomethyl)-7-chloroquinoline IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-7-chloroquinoline

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An In-Depth Technical Guide to **2-(Bromomethyl)-7-chloroquinoline**: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block

2-(Bromomethyl)-7-chloroquinoline is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the field of medicinal chemistry and drug development. Its structure incorporates the 7-chloroquinoline core, a pharmacophore renowned for its presence in numerous successful antimalarial drugs, most notably chloroquine.^[1] The strategic placement of a reactive bromomethyl group at the 2-position transforms this scaffold into a versatile electrophilic building block, enabling chemists to readily introduce the quinoline moiety into a wide array of complex molecular architectures.^[2] This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol with mechanistic insights, characterization data, and its pivotal applications for researchers and scientists in drug discovery.

Chemical Identity and Physicochemical Properties

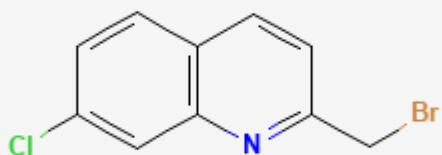
A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development.

Nomenclature and Structure

- IUPAC Name: **2-(bromomethyl)-7-chloroquinoline**^[3]

- CAS Number: 115104-25-1[3][4]
- Molecular Formula: C₁₀H₇BrClN[3][4][5]
- Synonyms: 7-chloro-2-(bromomethyl)quinoline, Quinoline, 2-(bromomethyl)-7-chloro-[3][6]

The molecule consists of a quinoline ring system chlorinated at the 7-position and substituted with a bromomethyl group at the 2-position.



(Image Source: PubChem CID 10244160)

Physicochemical Data

The key properties of **2-(Bromomethyl)-7-chloroquinoline** are summarized below, providing essential data for experimental design, including reaction setup and safety considerations.

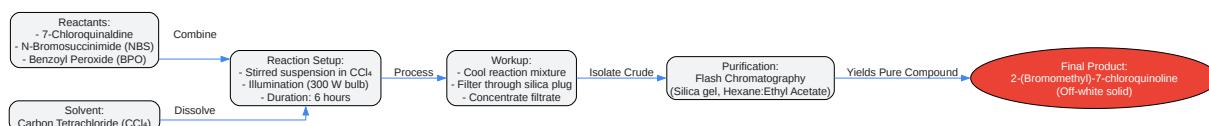
Property	Value	Source
Molecular Weight	256.53 g/mol	[2][3][5]
Appearance	Off-white solid	[6]
Melting Point	111-112 °C	[6]
Boiling Point (Predicted)	334.7 ± 27.0 °C	[2][4]
Density (Predicted)	1.621 ± 0.06 g/cm³	[2][4]
XLogP3 (Predicted)	3.4	[3]
Storage Conditions	2-8°C, under inert gas	[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of **2-(Bromomethyl)-7-chloroquinoline** is typically achieved via a free-radical bromination of the corresponding methyl-substituted precursor, 7-chloroquinaldine. This method is reliable and provides a good yield of the desired product.

Experimental Workflow: Radical Bromination

The following protocol is a self-validating system, incorporating a robust reaction and a definitive purification step to ensure high purity of the final product.



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Caption: Synthesis workflow for **2-(Bromomethyl)-7-chloroquinoline**.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures.[\[6\]](#)

- Reaction Assembly: In a suitable reaction vessel, create a suspension of 7-chloroquinaldine (18.0 g, 0.10 mol), N-bromosuccinimide (NBS) (18.0 g, 0.10 mol), and benzoyl peroxide (1.0 g, 0.004 mol) in carbon tetrachloride (CCl₄, 400 mL).[\[6\]](#)
- Initiation and Reaction: Stir the suspension and illuminate it with a 300 W reflector bulb for 6 hours to facilitate the reaction.[\[6\]](#)
- Quenching and Filtration: After the reaction period, cool the mixture to room temperature. Filter the suspension through a plug of silica gel, eluting with a hexane:ethyl acetate (7:3) mixture to remove succinimide byproduct.[\[6\]](#)
- Concentration: Concentrate the resulting yellow filtrate under reduced pressure. This will yield a crude mixture containing the desired product, unreacted starting material, and a minor amount of the dibrominated side product.[\[6\]](#)
- Purification: Purify the crude material using flash column chromatography on silica gel. Pre-absorb the crude mixture onto silica with methylene chloride and elute using a hexane:ethyl acetate (95:5) gradient.[\[6\]](#) This step is critical for separating the monobrominated product from other components.
- Isolation: Combine the pure fractions and evaporate the solvent to yield **2-(Bromomethyl)-7-chloroquinoline** as an off-white solid (Typical Yield: ~49% based on recovered starting material).[\[6\]](#)

Mechanistic Insights: The "Why" Behind the Choices

- 7-Chloroquinaldine: This is the starting material, providing the core heterocyclic structure. The methyl group at the 2-position is benzylic-like, making its protons susceptible to radical abstraction.
- N-Bromosuccinimide (NBS): NBS serves as the bromine source. It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for selective allylic/benzylic bromination and minimizing competing reactions like aromatic bromination.

- **Benzoyl Peroxide (BPO):** BPO is a radical initiator. Upon heating or exposure to light, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in trace amounts) to generate the bromine radical ($\text{Br}\cdot$) that propagates the chain reaction.
- **Illumination:** The use of a high-wattage bulb provides the energy required to initiate the homolytic cleavage of BPO, starting the radical chain process.

Structural Characterization

Validation of the final product's identity and purity is non-negotiable. While detailed spectra are proprietary, the following characterization methods are standard.

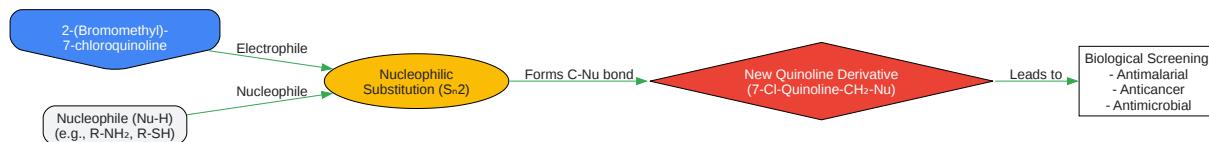
Technique	Purpose	Expected Observations
^1H NMR	Confirms proton environment	A characteristic singlet for the $-\text{CH}_2\text{Br}$ protons, along with aromatic signals corresponding to the quinoline ring system.
^{13}C NMR	Confirms carbon backbone	Signals for the bromomethyl carbon, and distinct signals for the nine carbons of the 7-chloroquinoline ring.
Mass Spectrometry	Determines molecular weight	Predicted $[\text{M}+\text{H}]^+$ m/z of 255.95232 and a characteristic isotopic pattern due to the presence of chlorine and bromine. ^[7]
FT-IR	Identifies functional groups	C-H, C=N, C=C aromatic, and C-Br stretching vibrations.

Utility in Drug Discovery and Development

The value of **2-(Bromomethyl)-7-chloroquinoline** lies in its role as a reactive intermediate for synthesizing novel bioactive molecules.^[2]

Role as an Electrophilic Synthon

The bromomethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the facile covalent attachment of the 7-chloroquinoline moiety to various nucleophiles (e.g., amines, thiols, alcohols, carbanions).



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Caption: Role as an intermediate in synthesizing bioactive molecules.

Applications in Antimalarial and Anticancer Research

The 7-chloroquinoline scaffold is a validated pharmacophore for antimalarial activity.

Resistance to existing drugs like chloroquine necessitates the development of new analogues.

[8] By using **2-(Bromomethyl)-7-chloroquinoline**, researchers can synthesize novel derivatives where different side chains or molecular hybrids are attached at the 2-position.[2] This strategy aims to:

- Overcome Resistance: Introduce new functionalities that may circumvent existing resistance mechanisms in the *Plasmodium falciparum* parasite.[8]
- Create Hybrid Molecules: Combine the 7-chloroquinoline core with other pharmacophores (e.g., triazoles) to develop agents with dual mechanisms of action.[1][9]
- Explore Anticancer Activity: The quinoline ring system has also shown promise in the development of anticancer agents, and this intermediate serves as a key starting point for creating libraries of compounds for screening.[2][10]

Safety and Handling

As a reactive alkylating agent, **2-(Bromomethyl)-7-chloroquinoline** must be handled with appropriate precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[\[3\]](#)
- Personal Protective Equipment (PPE): Always handle inside a chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. It is an alkylating agent and should be treated as potentially toxic.

Conclusion

2-(Bromomethyl)-7-chloroquinoline is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, reactive nature, and direct linkage to the historically significant 7-chloroquinoline pharmacophore make it an invaluable asset for developing next-generation therapeutics. The robust protocols for its synthesis and the clear strategic pathways for its use empower researchers to design and create novel molecular entities with high potential for treating diseases ranging from malaria to cancer.

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- To cite this document: BenchChem. [2-(Bromomethyl)-7-chloroquinoline IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056307#2-bromomethyl-7-chloroquinoline-iupac-name-and-structure>

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